
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the intermediates formed, and the factors that influence the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity. Spectroscopic techniques like IR, NMR, and mass spectrometry can be used to analyze the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Polystyrene-Supported Catalysts : This compound has been utilized in the synthesis of novel polystyrene-supported TBD catalysts. These catalysts show promising properties in environmentally friendly media and have been tested successfully in Michael additions, a key process for synthesizing Warfarin™ and its analogs (Alonzi et al., 2014).
Antimicrobial and Antibacterial Activities
- Synthesized Derivatives for Antibacterial Activity : Derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate, have shown high levels of antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antioxidant Properties
- Investigation of Antioxidant Properties : Research has been conducted to measure the antioxidant activity of 4-hydroxycoumarin derivatives, closely related to the specified compound. These studies have found significant antioxidant properties in vitro, especially in free radical scavenging (Stanchev et al., 2009).
Synthesis Methods and Structural Analysis
- Novel Synthesis Approaches : There have been developments in new synthesis methods for compounds structurally similar to this compound, utilizing multicomponent condensation and characterizing the products using spectroscopy and mass spectrometry (Lichitsky et al., 2021).
Crystal Structure
- Crystal Structure Analysis : Studies have been conducted on derivatives with similar structures to analyze their crystal structures and intramolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Ikram et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate” are currently unknown. This compound is structurally similar to other methoxyphenyl compounds , which have been found to interact with various biological targets.
Mode of Action
Based on its structural similarity to other methoxyphenyl compounds , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Methoxyphenyl compounds have been found to interact with various biochemical pathways
Pharmacokinetics
Similar compounds have been found to have variable bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic potential.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)19(21)24-16-9-6-14-10-17(20(22)25-18(14)11-16)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNKYVXOCZNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

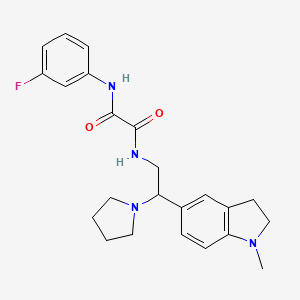
![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

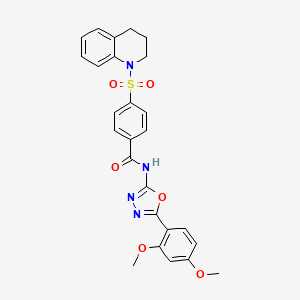
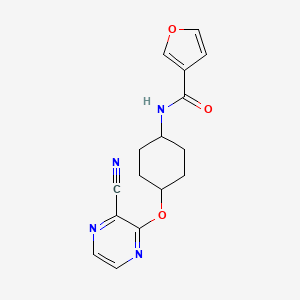
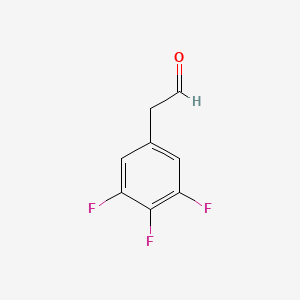
![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
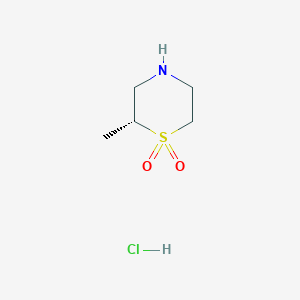
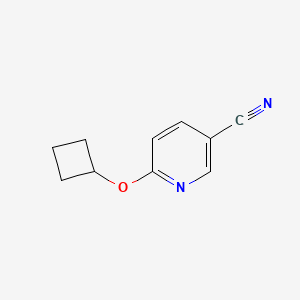

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)
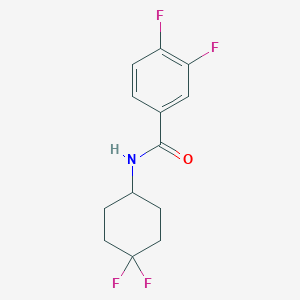
![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)